molecular formula C21H16FN3O3S2 B1663270 3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 898466-31-4

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No. B1663270
M. Wt: 441.5 g/mol
InChI Key: GCIGOSQYBDOQLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C20H18FN3O3S . The compound has a molecular weight of 399.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.4 g/mol, an XLogP3-AA of 2.2, and a topological polar surface area of 96.5 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Bioactive Molecules

    The compound has been synthesized as part of a group of fluoro substituted benzothiazoles for biological and pharmacological screening. These compounds have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

  • Cardiac Electrophysiological Activity

    Research has also explored the cardiac electrophysiological activities of related N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating potential uses in cardiology (Morgan et al., 1990).

  • Anticancer Agents

    Derivatives of the compound have been synthesized and evaluated as pro-apoptotic agents, showing potential as anticancer agents (Yılmaz et al., 2015).

Pharmacological Evaluation

  • Anti-Microbial Screening

    Some derivatives have been synthesized and screened for anti-microbial activity. These studies contribute to understanding the therapeutic potential of these compounds in treating infections (Jagtap et al., 2010).

  • Radiosensitizers in Cancer Therapy

    Certain imidazo[2,1-b][1,3]benzothiazole derivatives, closely related to the compound, have been studied for their efficacy as radiosensitizers and anticarcinogenic compounds, indicating their potential use in enhancing the effectiveness of radiation therapy in cancer treatment (Majalakere et al., 2020).

  • Molecular Structure Studies

    Theoretical studies on the molecular structure and gas-phase acidity of similar sulfonamides have been conducted, providing insight into their chemical properties and potential interactions (Remko, 2003).

properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-13-23-19-10-7-16(12-20(19)29-13)24-21(26)14-3-2-4-17(11-14)25-30(27,28)18-8-5-15(22)6-9-18/h2-12,25H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGOSQYBDOQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Reactant of Route 6
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3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

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